Metabolic Stability in Human Liver Microsomes
Deuteration of the primary metabolic site in nirmatrelvir-d9 results in a 3-fold improvement in human microsomal stability compared to non-deuterated nirmatrelvir. This was demonstrated in a head-to-head stability assay using human liver microsomes, where the deuterated compound exhibited significantly prolonged half-life [1]. However, the study also notes an increased metabolism rate at secondary sites, a phenomenon not observed with the parent compound [1].
| Evidence Dimension | Human microsomal stability (half-life) |
|---|---|
| Target Compound Data | 3-fold improvement in half-life |
| Comparator Or Baseline | Non-deuterated nirmatrelvir (half-life baseline = 1x) |
| Quantified Difference | 3-fold increase |
| Conditions | Human liver microsome stability assay; deuterium incorporated at primary metabolic site |
Why This Matters
This 3-fold metabolic stability enhancement directly translates to reduced clearance and potentially improved in vivo exposure, making Nirmatrelvir-d9 the superior choice for metabolic studies and deuterated drug development programs seeking to overcome the parent compound's known metabolic lability.
- [1] Arutyunova E, et al. The Effect of Deuteration and Homologation of the Lactam Ring of Nirmatrelvir on Its Biochemical Properties and Oxidative Metabolism. ACS Bio Med Chem Au. 2023;3(6):528–541. View Source
